ethyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate
Description
This compound is a benzoate ester derivative featuring a tricyclic thia-triazatricyclo core with a sulfanyl acetamido substituent. Its complex structure includes a 9-methyl group and two sulfonyl oxygen atoms (8,8-dioxo), contributing to unique electronic and steric properties. The compound’s synthesis likely involves multi-step reactions, including cyclization, sulfonation, and amidation, to achieve the fused heterocyclic system. Structural characterization of such molecules typically employs X-ray crystallography (using programs like SHELX ), IR spectroscopy, and elemental analysis .
Properties
IUPAC Name |
ethyl 4-[[2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-3-31-21(28)14-8-10-15(11-9-14)24-19(27)13-32-22-23-12-18-20(25-22)16-6-4-5-7-17(16)26(2)33(18,29)30/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFCYGMBMXWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common method starts with the acylation of 5-acetyl-4-aminopyrimidines. This is followed by cyclization reactions that involve the acetyl methyl group and the amide carbonyl moiety . The reaction conditions typically include heating under reflux with sodium methoxide in butanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for ethyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The synthesis of 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione and related compounds provides a basis for comparison:
- Core Structure : Both compounds feature polycyclic frameworks. However, the target molecule contains a sulfur atom (thia) and three nitrogen atoms in its tricyclic system, whereas the analogues in incorporate oxygen (7-oxa) and benzothiazole moieties.
- Substituents: The target compound’s 9-methyl and sulfonyl groups contrast with the dimethylamino-phenyl and hydroxyl-phenyl substituents in the spiro compounds. These differences influence solubility and reactivity.
- Synthetic Routes : Both classes involve condensation reactions (e.g., Schiff base formation) and cyclization. However, the target compound’s synthesis likely requires sulfonation steps absent in ’s protocols.
Physicochemical and Spectral Properties
Reactivity and Functionalization
- Thiol Reactivity : The sulfanyl group in the target compound may participate in thiol-ene or disulfide bond formation, a feature absent in the oxygen-containing spiro analogues.
- Benzothiazole vs. Tricyclic Core : Benzothiazole derivatives () exhibit nucleophilic substitution at the 6-R position, whereas the target compound’s tricyclic system may favor electrophilic aromatic substitution.
Biological Activity
Ethyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on available research findings.
Chemical Structure
The compound features a unique tricyclic structure with a thiazole moiety and multiple functional groups that contribute to its biological properties. The molecular formula can be represented as:
Synthesis
The synthesis of this compound involves several steps including the formation of the thiazole ring and subsequent functionalization to introduce the acetamido and benzoate groups. Detailed synthetic pathways can be found in specialized organic chemistry literature.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Thiazole derivatives have been shown to possess broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
Anticancer Activity
Studies have demonstrated that tricyclic compounds can interfere with cancer cell proliferation:
- Mechanism of Action : Ethyl 4-[2-(sulfanyl)acetamido] derivatives may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit enzymes involved in metabolic pathways such as kinases or proteases, which are crucial in cancer progression and microbial resistance.
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 and HeLa). Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 50 and 100 µg/mL.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
